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Compound of Interest

Compound Name:
Benzyl 4-methylenepiperidine-1-

carboxylate

Cat. No.: B167230 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data and general experimental

protocols for the characterization of Benzyl 4-methylenepiperidine-1-carboxylate. Due to the

limited availability of public domain experimental spectra for this specific compound, this

document outlines the expected spectral characteristics and provides standardized

methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Chemical and Physical Properties
A summary of the key chemical and physical properties for Benzyl 4-methylenepiperidine-1-
carboxylate is presented in the table below.
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Property Value

Molecular Formula C₁₄H₁₇NO₂

Molecular Weight 231.29 g/mol

CAS Number 138163-12-9

Appearance Colorless to light yellow liquid

Boiling Point 146 °C at 1 Torr

Density 1.11 ± 0.1 g/cm³ (Predicted)

Spectral Data Summary
While specific experimental spectral data is not widely available in the public domain, the

following tables summarize the expected signals based on the chemical structure of Benzyl 4-
methylenepiperidine-1-carboxylate. These predictions are based on standard chemical shift

values and fragmentation patterns.

¹H NMR (Proton NMR) Spectral Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.35 m 5H Ar-H

~5.15 s 2H O-CH₂-Ph

~4.80 s 2H C=CH₂

~3.50 t 4H N-(CH₂)₂

~2.25 t 4H C-(CH₂)₂-C=

¹³C NMR (Carbon NMR) Spectral Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~155 C=O (Carbamate)

~145 C=CH₂

~137 Ar-C (Quaternary)

~128.5 Ar-CH

~128 Ar-CH

~127.5 Ar-CH

~109 C=CH₂

~67 O-CH₂-Ph

~45 N-(CH₂)₂

~35 C-(CH₂)₂-C=

IR (Infrared) Spectral Data (Predicted)
Wavenumber (cm⁻¹) Functional Group

~3030 C-H stretch (Aromatic)

~2950 C-H stretch (Aliphatic)

~1700 C=O stretch (Carbamate)

~1650 C=C stretch (Alkene)

~1420 C-N stretch

~1240 C-O stretch

MS (Mass Spectrometry) Data (Predicted)
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m/z Fragment

231 [M]⁺ (Molecular Ion)

149 [M - C₆H₅CH₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for a

compound such as Benzyl 4-methylenepiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.
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Use a pulse angle of 45 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and

allow the solvent to evaporate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow

rate (e.g., 5-10 µL/min).

LC-MS: Alternatively, inject the sample onto a liquid chromatography column for

separation prior to introduction into the mass spectrometer.

Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualizations
The following diagrams illustrate the general workflow for spectral data acquisition and the

logical relationship between different spectroscopic techniques in molecular characterization.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Benzyl 4-methylenepiperidine-1-carboxylate
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Caption: Workflow for Spectral Data Acquisition and Analysis.
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Caption: Logical Relationship of Spectral Data for Structural Verification.

To cite this document: BenchChem. [Spectral Analysis of Benzyl 4-methylenepiperidine-1-
carboxylate: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167230#benzyl-4-methylenepiperidine-1-carboxylate-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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